(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride
Description
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a tert-butoxy group at the 3-position and a fluorine atom at the 5-position of the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Properties
Molecular Formula |
C9H19ClFNO |
|---|---|
Molecular Weight |
211.70 g/mol |
IUPAC Name |
(3R,5S)-3-fluoro-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride |
InChI |
InChI=1S/C9H18FNO.ClH/c1-9(2,3)12-8-4-7(10)5-11-6-8;/h7-8,11H,4-6H2,1-3H3;1H/t7-,8+;/m1./s1 |
InChI Key |
YRKQFLJIEBKNSI-WLYNEOFISA-N |
Isomeric SMILES |
CC(C)(C)O[C@H]1C[C@H](CNC1)F.Cl |
Canonical SMILES |
CC(C)(C)OC1CC(CNC1)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a piperidine derivative is reacted with a tert-butyl halide in the presence of a base to introduce the tert-butoxy group. The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride may involve continuous flow processes to enhance efficiency and scalability. . These systems offer advantages such as improved reaction control, higher yields, and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxide derivatives, while reduction can produce deoxygenated piperidine compounds.
Scientific Research Applications
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride involves its interaction with specific molecular targets. The tert-butoxy group and the fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The piperidine ring structure allows for versatile interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- (3S,5R)-3-(tert-butoxy)-5-chloropiperidine hydrochloride
- (3S,5R)-3-(tert-butoxy)-5-bromopiperidine hydrochloride
- (3S,5R)-3-(tert-butoxy)-5-iodopiperidine hydrochloride
Uniqueness
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in medicinal chemistry.
Biological Activity
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom in its structure enhances metabolic stability and lipophilicity, making it an attractive candidate for pharmaceutical applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C11H18ClFNO2
- Molecular Weight : 239.72 g/mol
The tert-butoxy group contributes to the compound's solubility and stability, while the fluorine atom is known to influence biological interactions.
The biological activity of (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can modulate various biochemical pathways, leading to its observed effects. Studies suggest that it may interact with receptors involved in neurotransmission and inflammation, although specific target identification remains an area for further research.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. The half-maximal inhibitory concentration (IC50) values provide insight into the cytotoxic effects on non-cancerous cell lines. For example, compounds structurally related to (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride demonstrated IC50 values significantly higher than their MIC values against pathogenic strains, indicating a favorable therapeutic index .
Case Studies and Research Findings
-
Piperidine Derivatives in Antituberculosis Research :
A study evaluated various piperidine derivatives against M. tuberculosis, revealing that modifications at specific positions significantly affected their antimicrobial potency. The findings suggested that structural modifications could enhance activity, providing a basis for further exploration of (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride in similar contexts . -
Inflammation Models :
In models assessing inflammatory responses, compounds with similar structures were tested for their ability to modulate cytokine levels following TLR7 stimulation. Results indicated a dose-dependent reduction in IL-6 levels in treated groups compared to controls, highlighting the potential anti-inflammatory properties of such compounds .
Comparative Analysis
To understand the uniqueness of (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride relative to other similar compounds, a comparison table is presented below:
| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µg/mL) | Notes |
|---|---|---|---|---|
| (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine HCl | Antimicrobial | TBD | TBD | Potentially effective against bacteria |
| (3S,5R)-3-(tert-butoxy)-5-chloropiperidine HCl | Moderate antimicrobial | 8 | TBD | Chlorine substituent affects potency |
| (3S,5R)-3-(tert-butoxy)-5-bromopiperidine HCl | Low antimicrobial | 16 | TBD | Bromine reduces activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
